5-叔丁基-3-异噻唑胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Tert-butyl-3-isothiazolamine" is not directly mentioned in the provided papers. However, the papers discuss various compounds with tert-butyl groups and heterocyclic structures that may share some chemical properties or synthetic pathways with 5-Tert-butyl-3-isothiazolamine. For instance, the synthesis of a Cu(I) complex involving a tert-butyl group and a triazole ring is described, which suggests the versatility of tert-butyl in coordination chemistry . Additionally, the structural studies of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones provide insights into the molecular geometry and interactions of tert-butyl-substituted heterocycles .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups can involve various methods, including the condensation of aromatic carboxylic acid hydrazides with tert-butyl isothiocyanate, as seen in the preparation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The synthesis of a luminescent Cu(I) complex also demonstrates the use of tert-butyl-substituted ligands in the formation of metal complexes . These methods could potentially be adapted for the synthesis of 5-Tert-butyl-3-isothiazolamine.

Molecular Structure Analysis

The molecular structures of tert-butyl-substituted compounds are often characterized by X-ray crystallography, as seen in the structural determination of various heterocyclic compounds . These studies reveal the influence of the tert-butyl group on the overall molecular geometry and the formation of intermolecular interactions, which are crucial for understanding the behavior of such molecules in different environments.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-substituted compounds can vary widely. For example, the oxidation of tert-butyl-substituted trithiolanes leads to the formation of oxides and dioxides, indicating the susceptibility of these compounds to oxidative conditions . In contrast, certain tert-butyl-substituted triazoles demonstrate stability under reductive conditions, as shown by their resistance to de-tert-butylation . These reactions highlight the importance of the tert-butyl group in determining the chemical stability and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds are influenced by the presence of the bulky tert-butyl group. This group can affect the solubility, melting point, and overall stability of the compound. For instance, the luminescent properties of a Cu(I) complex are attributed to the introduction of a tert-butyl group, which enhances the stability and emissive behavior of the complex . Similarly, the crystal packing and hydrogen bonding patterns observed in the structures of tert-butyl-substituted triazinones suggest that the tert-butyl group plays a significant role in the solid-state properties of these compounds .

科学研究应用

新型抗关节炎药物

5-叔丁基-3-异噻唑胺衍生物,特别是具有2,6-二叔丁基苯酚取代基的1,2-异噻唑烷-1,1-二氧化物(γ-磺胺)已显示出作为新型抗关节炎药物的潜力。这些化合物有效抑制环氧合酶-2和5-脂氧合酶,并减少白细胞介素-1的产生。值得注意的是,它们在动物模型中表现出抗关节炎的功效,而没有溃疡原活性。其中一种化合物S-2474已进入临床试验(Inagaki et al., 2000)。

抗微生物活性

叔丁基氨基甲酸酯衍生物,包括具有5-叔丁氧基-4H-1,2,4-三唑-3-硫醇的化合物,已显示出抗微生物特性。这项研究揭示了这些化合物的合成途径和潜在的抗微生物应用(Ghoneim & Mohamed, 2013)。

合成与表征

已进行了关于各种衍生物的合成和表征的研究,例如4-叔丁基-5-芳基-2,4-二氢-3H-1,2,4-三唑-3-硫醚及其衍生物。这些化合物已被合成和表征,展示了这一领域化学研究的广度(RashidiN. & BeradB., 2012)。

生物和药理研究

含卤素的杂环卡宾

已进行了关于1-叔丁基-3,4-二芳基-1,2,4-三唑-5-基卡宾的研究,这是一系列新型稳定的卤代卡宾。这些卡宾经历独特的反应并形成各种化合物,展示了它们在不同应用中的潜力(Glinyanaya et al., 2021)。

光学活性双杂环化合物

已合成了含有(S)-脯氨酸基团的对映纯双杂环化合物。这些化合物在光学和药理领域具有潜在应用,展示了5-叔丁基-3-异噻唑胺衍生物在科学研究中的多功能性(Pieczonka et al., 2012)。

心脏保护的电化学合成

诸如叔丁基3-(5-(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)-4,5-二氢异噻唑-3-羧酰胺)丁酸酯等化合物具有心脏保护作用。这些化合物抑制丙酰辅酶A脱羧酶,显示出在缺血性心脏疾病治疗中的潜力(Cheng et al., 2006)。

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H320, indicating that it is harmful if swallowed, causes skin irritation, and causes eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

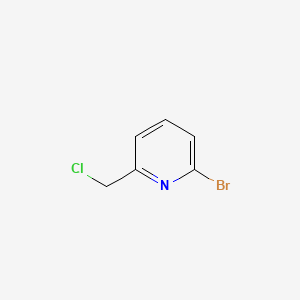

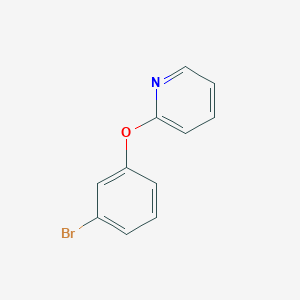

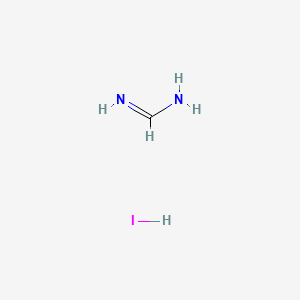

IUPAC Name |

5-tert-butyl-1,2-thiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZIRENXMOAEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-isothiazolamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)

![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)